1S/C11H21NO3/c1-8-7-9 (13)5-6-12 (8)10 (14)15-11 (2,3)4/h8-9,13H,5-7H2,1-4H3
. The molecular weight of this compound is 215.29 g/mol .
Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a tert-butyl group, a hydroxyl group, and a carboxylate functional group attached to a piperidine ring. This compound is primarily studied for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals.
This compound can be classified as a small molecule within the broader category of alkaloids and heterocyclic compounds. Its structure features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of functional groups such as hydroxyl and carboxylate enhances its reactivity and potential biological activity.
The synthesis of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate typically involves several steps:
The synthesis may require specific reagents such as alkali metals for deprotonation steps, and solvents such as dimethylformamide or dichloromethane for reaction media. Reaction conditions, including temperature and time, must be optimized to achieve high yields and purity.
The molecular formula for tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is . The structure consists of:
Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate can undergo several chemical reactions:
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product formation.
The mechanism of action for tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate primarily relates to its interactions with biological targets, potentially including enzymes or receptors involved in metabolic pathways.
Quantitative structure-activity relationship studies could provide insight into how variations in structure affect biological activity.
Relevant data on these properties can be obtained from standard chemical databases or experimental studies.
Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate has potential applications in:
This compound's unique structural features make it valuable in various fields of research, particularly in medicinal chemistry and drug development.
The synthesis of stereodefined piperidine derivatives, particularly tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate and its stereoisomers, relies on advanced asymmetric methodologies to control the configuration at chiral centers (C2 and C4). This compound serves as a crucial intermediate in pharmaceutical synthesis, where stereochemistry profoundly influences biological activity and molecular recognition properties. The synthetic challenges center on establishing precise stereochemical relationships between the C2 methyl substituent and the C4 hydroxy group, with particular emphasis on (2S,4R)- and (2S,4S)-diastereomers that frequently exhibit distinct pharmacological profiles [2] [4].
Table 1: Key Stereoisomers of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
Stereochemistry | CAS Number | Molecular Formula | Molecular Weight | Purity/Notes |
---|---|---|---|---|
Racemic mixture | 208046-23-5 | C₁₁H₂₁NO₃ | 215.293 | 97% purity |
(2S,4S) | 790667-99-1 | C₁₁H₂₁NO₃ | 215.293 | Cold-chain shipped |
(2R,4R) | 790667-44-6 | C₁₁H₂₁NO₃ | 215.293 | Not commercially available |
(2S,4R) | 790667-91-3 | C₁₁H₂₁NO₃ | 215.293 | Research use only |
(2R,4S) | 790668-06-3 | C₁₁H₂₁NO₃ | 215.293 | Limited availability |
Asymmetric synthesis of these stereoisomers employs chiral auxiliaries and stereodirecting groups to control facial selectivity during key bond-forming steps. The (2S,4S)-diastereomer (CAS: 790667-99-1) is synthesized through Evans aldol reactions or chiral catalyst-mediated hydrogenations that establish the C2 methyl stereocenter first, followed by diastereoselective hydroxylation at C4. For (2S,4R) configurations (CAS: 790667-91-3), research demonstrates the utility of substrate-controlled Grignard additions to α-chiral N-Boc piperidinones, where the existing C2 stereocenter directs nucleophilic addition to the carbonyl at C4 through chelation control or steric bias [2] [3]. In crystallographic studies of related pyrrolidine systems, the slow evaporation technique yielded single crystals suitable for X-ray diffraction (XRD), confirming absolute configurations established through these asymmetric methods. Orthorhombic space group P2₁2₁2₁ crystals provide unambiguous stereochemical assignment, with DFT calculations (B3LYP/6-311++G(d,p) validating the correlation between synthetic approaches and obtained stereochemistry [3] [6].
Direct catalytic hydroxylation of preformed tert-butyl 2-methylpiperidine-1-carboxylate represents a stereocontrolled route to 4-hydroxy derivatives. Sharpless asymmetric dihydroxylation (AD) catalysts applied to Δ³,⁴- or Δ⁴,⁵-unsaturated N-Boc piperidine precursors yield enantiomerically enriched trans-diols, which undergo regioselective reduction to the 4-hydroxy isomers. More recently, Jacobsen hydrolytic kinetic resolution (HKR) methodologies have been adapted to resolve racemic epoxides derived from 2-methyl-4-oxo-piperidine carboxylates, providing both (R)- and (S)-epoxides that undergo acid-mediated rearrangement to 4-hydroxypiperidines with excellent enantiomeric excess (>95% ee) [2]. For C4 hydroxylation without prefunctionalization, bioinspired iron catalysts with chiral bisoxazoline ligands enable enantioselective C-H oxidation, though yields remain moderate (40-65%) for sterically encumbered 2-methylpiperidines. The synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate demonstrates the stereoselective addition of cyanomethyl anions to N-Boc-4-piperidone using chiral lithium amide bases, yielding the quaternary carbon center with moderate diastereoselectivity (3:1 dr) [5].
Enzymatic kinetic resolution provides an efficient route to enantiopure Boc-protected intermediates. Lipases (e.g., CAL-B, PSL) selectively acylate the (S)-enantiomers of racemic 4-hydroxy-2-methylpiperidine, leaving the (R)-alcohol available for Boc protection. Alternatively, transition-metal-catalyzed dynamic kinetic resolutions (DKR) utilize ruthenium complexes with Shvo's catalyst or racemization enzymes to achieve near-quantitative yields of enantiopure N-Boc derivatives. The crystalline nature of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate derivatives facilitates diastereomeric recrystallization from racemic mixtures when diastereomeric salts are formed with chiral acids (di-p-toluoyl-D-tartaric acid, O,O'-dibenzoyl-L-tartaric acid) [3] [4]. Molecular docking studies reveal that chiral recognition during crystallization involves specific hydrogen bonding patterns analogous to those observed in enzyme-inhibitor complexes, with orthorhombic crystal packing (P2₁2₁2₁) stabilizing the desired diastereomer through intermolecular O-H···O=C and C-H···O interactions [3] [6].
The tert-butyloxycarbonyl (Boc) group serves as a universal protecting group for piperidine nitrogen during functionalization of the 4-hydroxy and 2-methyl substituents. Cleavage under mild acidic conditions (10-50% TFA in DCM, 0-25°C) cleanly removes the Boc group without affecting stereocenters or secondary alcohols. For acid-sensitive intermediates, silyl triflate-mediated deprotection using TMSOTf in acetonitrile achieves Boc removal within minutes at -40°C. The Boc group exhibits remarkable stability toward strong bases (NaOH, KOH) and nucleophiles, enabling transformations such as Mitsunobu reactions on the 4-hydroxy group or alkylation of the 2-methyl substituent without protecting group migration. In multi-step syntheses of complex molecules like diazabicyclo[3.2.1]octane carboxamides, the Boc group survives sulfonylation, carbodiimide-mediated couplings, and hydrazine deprotections before being removed in the final step to liberate the secondary amine [2] [5].
Table 2: Boc Deprotection Conditions for Piperidine Derivatives
Deprotection Reagent | Concentration | Temperature | Time | Compatibility Notes |
---|---|---|---|---|
Trifluoroacetic acid (TFA) | 20-50% in DCM | 0-25°C | 1-4 hours | Compatible with aryl halides, esters, cyanides |
Hydrogen chloride (HCl) | 4M in dioxane | 0°C | 30 min | Avoids carbocation formation |
Trimethylsilyl triflate (TMSOTf) | 0.5-2.0 eq in MeCN | -40°C | 10-30 min | Ideal for acid-sensitive compounds |
ZnBr₂ | 2.0 eq in DCM | 25°C | 12 hours | Selective in presence of tert-butyl esters |
p-Toluenesulfonic acid (PTSA) | 0.1 eq in MeOH | 60°C | 1 hour | Compatible with Boc-carbamates |
The Boc group demonstrates excellent compatibility with cross-coupling catalysts, enabling direct functionalization of halogenated derivatives. Palladium-catalyzed Suzuki-Miyaura couplings of tert-butyl 4-(4-bromophenyl)-2-methylpiperidine-1-carboxylate proceed with >85% yield without Boc cleavage, facilitated by electron-deficient phosphine ligands (SPhos, XPhos) that minimize carbamate coordination to palladium. The steric bulk of the tert-butyl moiety prevents N-dealkylation during Heck reactions or carbonylative aminations conducted at elevated temperatures (80-100°C). This stability extends to reductive amination conditions (NaBH₃CN, Pd/C hydrogenation), allowing introduction of substituents at the 4-position without compromising the protecting group. In PROTAC® linker synthesis, the Boc-protected piperidine scaffold undergoes Sonogashira couplings and click chemistry (CuAAC) to incorporate alkyne and triazole functionalities essential for targeted protein degradation platforms [5] [6]. The orthogonal stability of the Boc group relative to benzyl, allyl, and Fmoc protections enables sequential deprotection strategies in complex molecule assembly, as demonstrated in the synthesis of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate intermediates [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: